molecular formula C44H43N3O9 B1662680 E6 berbamine CAS No. 114784-59-7

E6 berbamine

Cat. No. B1662680
M. Wt: 757.8 g/mol
InChI Key: PUAVTDKYTXNVBU-OIDHKYIRSA-N
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Description

E6 Berbamine is a selective, cell-permeable calmodulin (CaM) antagonist . . It has been found to disrupt the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase 1A .

Scientific Research Applications

Interaction with Calmodulin-Dependent Myosin Light Chain Kinase

E6 berbamine interacts with calmodulin-dependent myosin light chain kinase (MLCK), showing potential as a calmodulin antagonist. This compound inhibits MLCK activity in a concentration-dependent manner, suggesting its potential in regulating cellular processes controlled by MLCK (Hu, Gong, & Huang, 1992).

Modulation of Oncogenic Cell-Signaling Pathways

Berbamine modulates various oncogenic cell-signaling pathways in different cancers, including JAK/STAT and CAMKII/c-Myc. It also activates the TGF/SMAD pathway, contributing to the inhibition of cancer progression. This compound has shown anti-cancer and anti-metastatic effects in tumor-bearing mice (Farooqi et al., 2022).

Protection against Aminoglycoside Toxicity

E6 berbamine has been identified as a protector of hair cells from aminoglycoside-induced damage. Its protective mechanism includes reducing antibiotic uptake into hair cells while maintaining their functionality. This discovery suggests potential applications in developing therapies to combat hearing loss caused by aminoglycosides (Kruger et al., 2016).

Anticancer Activity in Hepatocellular Carcinoma

Berbamine has demonstrated anticancer activity against human hepatocellular carcinoma HepG2 cells. It induces apoptosis through the activation of Fas and P53 pathways, suggesting its potential as a therapeutic agent for liver cancer (Wang et al., 2009).

Immunomodulatory Properties

Berbamine exhibits potent anti-inflammatory properties by regulating encephalitogenic T cell responses, potentially ameliorating experimental autoimmune encephalomyelitis (EAE). It selectively inhibits IFN-γ production in CD4+ T cells, implicating its use in autoimmune conditions (Ren et al., 2008).

Cardiovascular Pharmacologic Study

Berbamine displays various cardiovascular pharmacological actions, including anti-arrhythmic, anti-myocardial ischemia, andvasodilating properties. It also exhibits potential in lowering blood pressure and heart rate. These effects are achieved through its actions on ionic channels, such as sodium, potassium, and calcium channels, and its influence on myocardial refractory periods, making it a subject of interest for cardiovascular research (Guo & Fu, 2005).

Effect on T-cell Mediated Immunity

Berbamine has been shown to have immunosuppressive effects, particularly in the context of delayed type hypersensitivity reaction and mixed lymphocyte reaction. It significantly prolongs allograft survival in transplanted mice, indicating potential application in clinical transplantation and immunosuppressive therapy (Luo et al., 1998).

Scavenging Active Oxygen Radicals

Berbamine effectively scavenges active oxygen radicals, particularly in human polymorphonuclear leukocytes stimulated by phorbol ester. This action is comparable to that of Vitamin E in certain systems, suggesting its potential use as an antioxidant in various oxidative stress-related conditions (Ju et al., 1990).

Suppression of Lung Cancer Cell Growth and Migration

Berbamine demonstrates significant suppressive effects on the growth and migration of human lung cancer cells, particularly the A549 cell line. It modulates expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax, and enhances the anticancer activity of other agents like trichostatin A and celecoxib. These findings indicate berbamine's potential in lung cancer therapy (Duan et al., 2010).

Modulation of Autophagy in Ischemia/Reperfusion Injury

Berbamine postconditioning protects the heart from ischemia/reperfusion injury by modulating autophagy and activating the PI3K/Akt signaling pathway. This discovery provides insight into the therapeutic potential of berbamine in cardiac injury and related conditions (Zheng et al., 2017).

Anticancer Effects on Colon Cancer Cells

Berbamine induces autophagy and apoptosis in human colon cancer cells and inhibits cell migration. It also blocks the MEK/ERK signaling pathway, indicating its potential as a lead molecule for developing potent anticancer agents (Mou et al., 2019).

properties

IUPAC Name

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVTDKYTXNVBU-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E6 berbamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
L Huang, H Li, TT Yuen, Z Ye, Q Fu, W Sun, Q Xu… - 2020 - europepmc.org
… S3B-S3D isotetrandrine, fangchinoline and E6 berbamine all significantly inhibited infection of JEV or ZIKV in host cells. Similarly, tetrandrine, isotetrandrine, and fangchinoline all …
Number of citations: 10 europepmc.org
AM Hudson, GM Lockard, OA Namjoshi… - Frontiers in Cellular …, 2020 - frontiersin.org
… study by our lab screened 502 natural compounds using a zebrafish model for ototoxicity and identified four otoprotective bisbenzylisoquinoline analogs: berbamine, E6 berbamine, …
Number of citations: 8 www.frontiersin.org
M Kruger, R Boney, AJ Ordoobadi… - Frontiers in cellular …, 2016 - frontiersin.org
… Our screen identified four bisbenzylisoquinoline derivatives: berbamine, E6 berbamine, … remain functional during and after incubation in E6 berbamine. We also determined that these …
Number of citations: 49 www.frontiersin.org
JS Bloom, IM Ehrenreich, WT Loo, TLV Lite, L Kruglyak - Nature, 2013 - nature.com
… a, Lod score plot with 1,005 segregants for growth in E6 berbamine. b, Lod score plot with 100 segregants for growth in E6 berbamine. The 15 significant QTL in a explain 78% of the …
Number of citations: 520 www.nature.com
G Brunhofer, A Fallarero, D Karlsson… - Bioorganic & medicinal …, 2012 - Elsevier
… E6 berbamine and … for E6 berbamine and 4.10 ± 0.20 μM for oxyacanthine sulfate. Moreover, both compounds showed a two-fold improved activity on the human enzyme (E6 berbamine …
Number of citations: 83 www.sciencedirect.com
M Kawamura, O Terasaka, T Ebisawa… - Journal of …, 2003 - jstage.jst.go.jp
… -7 and E6 berbamine on the actin-network BAFCs treated with 100 mM W-7 for 10min and 40 mM E6 berbamine for … suggest that W-7 and E6 berbamine had disrupted the actin-network. …
Number of citations: 15 www.jstage.jst.go.jp
EO Perlstein, DM Ruderfer, DC Roberts, SL Schreiber… - Nature …, 2007 - nature.com
… Notably, another cluster contained FDA-approved therapeutic drugs of three distinct pharmacological classes, as well as the structurally unrelated natural product E6 berbamine, which …
Number of citations: 140 www.nature.com
C Virginio, F Graziani, GC Terstappen - Neuroscience letters, 2005 - Elsevier
… The IC 50 values were 8.1 ± 0.8 μM (n = 4), 5.8 ± 0.6 μM (n = 3) and 5.1 ± 0.5 μM (n = 3) for tetrandrine, hernandezine and E6-berbamine in α3* nAChR and 407.4 ± 20 nM (n = 3) and …
Number of citations: 13 www.sciencedirect.com
K Masahiro, O Terasaka, T Ebisawa, I Kondo… - Journal of …, 2003 - Elsevier
… -7 and E6 berbamine on the actin-network BAFCs treated with 100 mM W-7 for 10min and 40 mM E6 berbamine for … suggest that W-7 and E6 berbamine had disrupted the actin-network. …
Number of citations: 2 www.sciencedirect.com
JS Ainscough, GF Gerberick, I Kimber… - Journal of Biological …, 2015 - ASBMB
… The calcium chelator BAPTA-AM was purchased from Life Technologies, and the calmodulin inhibitors E6 berbamine and W7 were purchased from Enzo Life Sciences (Exeter, UK) and …
Number of citations: 26 www.jbc.org

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